molecular formula C16H28BNO4 B13633072 tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate

tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate

Cat. No.: B13633072
M. Wt: 309.2 g/mol
InChI Key: JLSZCRBZYVJCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate is a boronic ester derivative featuring an azetidine ring (4-membered nitrogen heterocycle) with a tert-butyl carbamate protective group and a vinyl-linked dioxaborolane moiety. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science.

Properties

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H28BNO4/c1-11(17-21-15(5,6)16(7,8)22-17)12-9-18(10-12)13(19)20-14(2,3)4/h12H,1,9-10H2,2-8H3

InChI Key

JLSZCRBZYVJCDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reagents and Conditions Yield (%) Notes
1. Formation of Hydrobromide Salt Allylamine + Bromine in Ethanol, ice-cold, recrystallization High (not specified) Precursor to ABB
2. Generation of ABB Treatment of hydrobromide salt with Phenyllithium, 0-25 °C, 2 hours - In situ generation
3. Electrophilic Trapping and Halide Introduction Addition of Boc2O and NaI or LiBr in acetonitrile 79-81 Formation of 3-iodo or 3-bromoazetidines
4. Suzuki-Miyaura Coupling Pd catalyst, bis(pinacolato)diboron, base (KOAc), solvent (DMF), 80-100 °C High (not specified) Formation of boronate ester

This sequence enables gram-scale synthesis of the target compound with reproducible yields and purity.

Research Outcomes and Comparative Analysis

  • The strain-release method significantly reduces the synthesis time compared to traditional multi-day routes starting from epichlorohydrin and benzhydrylamine, which involve multiple protection, mesylation, and substitution steps over six or more days.
  • The one-pot generation of 3-haloazetidines from ABB precursors allows for rapid diversification of azetidine derivatives, facilitating medicinal chemistry applications.
  • The boronate ester formation via Suzuki coupling is well-established, providing a robust method to install the dioxaborolane moiety essential for subsequent cross-coupling reactions or other transformations.
  • The synthetic approach is modular, allowing variation in protecting groups (tert-butoxycarbonyl, tosyl, Fmoc) and halides (iodide, bromide) to tailor the intermediate for specific downstream reactions.

Summary Table of Preparation Methods

Methodology Starting Material Key Intermediate Reaction Type Advantages Limitations
Traditional Multi-step Synthesis Epichlorohydrin + Benzhydrylamine Mesylate intermediate Protection, substitution Well-documented Lengthy, low throughput
Strain-Release Synthesis Allylamine-derived hydrobromide salt 1-Azabicyclo[1.1.0]butane Intramolecular amination, nucleophilic substitution Rapid, gram-scale, versatile Requires handling of reactive intermediates
Suzuki-Miyaura Coupling 3-Haloazetidine intermediate Boronate ester Pd-catalyzed cross-coupling High yield, scalable Requires palladium catalyst

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in cross-coupling reactions .

Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism by which tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous azetidine- and boronic ester-containing derivatives, focusing on synthesis, reactivity, and applications.

Structural Analogues
Compound Name Key Structural Differences Molecular Formula Molecular Weight Reference
Target compound Azetidine core + ethenyl-linked dioxaborolane C₁₈H₂₉BNO₄ 363.26*
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate Pyrazole ring instead of ethenyl; methyl linker C₁₈H₃₀BN₃O₄ 363.26
tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate Cyanomethyl and pyrazole substituents on azetidine C₁₉H₂₉BN₄O₄ 388.23
tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate Piperidine (6-membered ring) instead of azetidine C₁₉H₃₂BNO₄ 377.28
tert-Butyl 3-(4-cyclopropyl-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Cyclopropyl-pyrazole and methoxycarbonyl substituents C₁₇H₂₅N₃O₄ 335.40

*Molecular weight inferred from analogous compounds in .

Key Observations :

  • The target compound’s ethenyl linker may require stereoselective methods (e.g., Ni catalysis) for optimal yield, as seen in glycosyl-boronate analogs .
  • Cu-catalyzed methods (e.g., compound 16) offer moderate yields but avoid precious metals .
  • Palladium remains dominant for aryl- and heteroaryl-boronate synthesis, achieving higher yields in pyrazole derivatives .

Key Observations :

  • Azetidine-containing boronic esters (e.g., target compound) are prized for their balance of rigidity and metabolic stability in drug candidates .
  • Piperidine analogs exhibit improved solubility but lack the conformational constraints of azetidine .
  • Fluorinated derivatives (e.g., compound 4h) show unique reactivity in radical chemistry for advanced materials .

Key Observations :

  • Boronic esters are typically moisture-sensitive, necessitating inert storage .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required for optimal yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring followed by introduction of the boronic ester group. Key steps include:

  • Azetidine ring formation : Base-mediated cyclization of tert-butyl-protected precursors under anhydrous conditions.
  • Boronic ester incorporation : Suzuki-Miyaura coupling or direct borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.
  • Critical conditions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, inert atmosphere (N₂/Ar), and anhydrous solvents like THF or DMF .
  • Yield optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 boronate:substrate) minimize side reactions .

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

Standard characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify azetidine ring geometry and boronic ester substitution. Key signals: tert-butyl (δ ~1.4 ppm), dioxaborolane (δ ~1.3 ppm), and ethenyl protons (δ ~5.5–6.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 309.21 (calculated for C₁₆H₂₈BNO₄) .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How do variations in catalyst choice or solvent systems impact the efficiency of Suzuki-Miyaura coupling reactions involving this compound?

Catalyst and solvent selection critically influence coupling efficiency:

  • Catalysts : Pd(OAc)₂ with SPhos ligand improves regioselectivity in sterically hindered azetidine systems compared to PdCl₂(dppf) .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of boronate intermediates but may increase side reactions. Mixed solvents (THF:H₂O, 3:1) balance reactivity and stability .
  • Data-driven optimization : Design of Experiments (DoE) can model interactions between variables (e.g., temperature, catalyst loading) to maximize yield .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR discrepancies) for derivatives of this compound?

Contradictions often arise from stereochemical ambiguity or dynamic effects:

  • VT-NMR (Variable Temperature NMR) : Resolves signal splitting caused by rotational barriers in the ethenyl-boronate moiety .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes between regioisomers (e.g., azetidine vs. piperidine derivatives) .
  • X-ray crystallography : Definitive structural elucidation for crystalline derivatives, though limited by solubility challenges .

Q. How does the reactivity of this compound compare to its piperidine or pyrrolidine analogs in cross-coupling reactions?

Structural differences significantly alter reactivity:

  • Steric effects : The smaller azetidine ring (4-membered vs. 5- or 6-membered analogs) increases steric hindrance, reducing coupling efficiency with bulky aryl halides .
  • Electronic effects : The electron-rich tert-butyl group stabilizes the boronate intermediate, enhancing oxidative addition kinetics .
  • Comparative studies : Piperidine analogs show higher yields (75–85%) in Suzuki reactions compared to azetidine derivatives (60–70%) under identical conditions .

Q. What purification techniques are most effective for isolating this compound from by-products, and how is purity assessed?

  • Chromatography : Flash column chromatography (silica gel, hexane:EtOAc gradient) separates boronate by-products. Preparative HPLC is used for polar impurities .
  • Recrystallization : Tert-butyl groups facilitate crystallization from EtOH/H₂O mixtures (yield: 50–60%) .
  • Purity assessment : Combines HPLC (retention time matching), ¹H NMR integration (tert-butyl singlet), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Methodological Notes

  • Data interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to address ambiguities .
  • Contradiction resolution : Use kinetic studies (e.g., reaction progress monitoring via LC-MS) to identify transient intermediates causing spectral anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.